4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine
Description
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a triazole-based heterocyclic molecule with a complex architecture. Its core structure consists of a 1H-1,2,3-triazol-5-amine scaffold substituted at position 4 with a 1,2,4-oxadiazole ring bearing a benzodioxol group and at position 1 with a 5-chloro-2-methoxyphenyl moiety. The oxadiazole ring, a nitrogen-oxygen heterocycle, may enhance metabolic stability and influence electronic properties, making the compound a candidate for pharmaceutical exploration.
Properties
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methoxyphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O4/c1-26-12-5-3-10(19)7-11(12)25-16(20)15(22-24-25)18-21-17(23-29-18)9-2-4-13-14(6-9)28-8-27-13/h2-7H,8,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNKPGILQXBZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-(1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazole
The benzodioxole-oxadiazole core is synthesized using methods adapted from patent literature.
Procedure :
- Starting Material : 1,3-Benzodioxol-5-carboxylic acid is converted to its corresponding hydrazide via treatment with hydrazine hydrate in ethanol (yield: 78%).
- Cyclocondensation : The hydrazide reacts with carbon disulfide in the presence of potassium hydroxide under reflux conditions for 6 hours. Acidification with HCl precipitates the oxadiazole-thiol intermediate.
- Functionalization : The thiol group undergoes nucleophilic substitution with chloroacetamide derivatives in acetone using potassium carbonate as a base (yield: 65–72%).
Key Data :
| Step | Reagents/Conditions | Yield | Characterization (1H NMR) |
|---|---|---|---|
| 1 | NH2NH2·H2O, EtOH, RT | 78% | δ 9.35 (s, 1H, NH) |
| 2 | CS2, KOH, reflux | 82% | δ 4.42 (s, 2H, S-CH2) |
| 3 | R-Cl, K2CO3, acetone | 68% | δ 5.21 (s, 2H, O-CH2) |
Synthesis of the 1-(5-Chloro-2-Methoxyphenyl)-1H-1,2,3-Triazol-5-Amine
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole amine is synthesized via click chemistry, as demonstrated in mollugin-triazole derivatives.
Procedure :
- Azide Preparation : 5-Chloro-2-methoxyaniline is diazotized with sodium nitrite/HCl and subsequently treated with sodium azide to form the aryl azide (yield: 85%).
- Alkyne Synthesis : Propargylamine is functionalized with a protecting group (e.g., Boc) to ensure regioselectivity.
- CuAAC Reaction : The azide and alkyne undergo cycloaddition using CuSO4·5H2O and sodium ascorbate in t-BuOH/H2O (1:1) at room temperature for 48 hours (yield: 76%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 48 h |
| Temperature | 25°C |
| Yield | 76% |
| 1H NMR (DMSO-d6) | δ 7.89 (s, 1H, triazole-H), δ 3.87 (s, 3H, OCH3) |
Final Coupling and Characterization
Amide Bond Formation
The benzodioxole-oxadiazole and triazole-amine fragments are coupled via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
Procedure :
- Activation : The oxadiazole-thiol intermediate is treated with SOCl2 to generate the reactive acyl chloride.
- Coupling : React with the triazole-amine in anhydrous DMF using N,N-diisopropylethylamine (DIPEA) as a base (yield: 58%).
Spectroscopic Validation :
- HRMS : m/z Calculated for C20H15ClN5O5: 448.08; Found: 448.12.
- 13C NMR : δ 167.8 (C=O), 148.3 (oxadiazole-C), 121.4 (triazole-C).
Optimization Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties:
Preliminary studies suggest that it has significant antimicrobial activity against various bacteria and fungi. The presence of the oxadiazole and triazole rings is particularly noted for enhancing this activity.
Anticancer Activity:
In vitro assays have demonstrated that the compound can inhibit cell proliferation in several cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through modulation of specific signaling pathways involved in cell survival.
Anti-inflammatory Effects:
The compound also shows promise as an anti-inflammatory agent, potentially useful in treating conditions characterized by chronic inflammation.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on human glioblastoma cells (LN229). Results indicated that it significantly reduced cell viability and induced apoptosis as confirmed by TUNEL assays and colony formation assays. The mechanism was linked to the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against a panel of bacterial strains including Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole Derivatives
Key Observations :
Key Observations :
- highlights high yields (82–97%) for triazole formation using active methylene nitriles, suggesting efficient routes for scaling production .
Pharmacological Activities
While direct bioactivity data for the target compound is unavailable, insights can be drawn from structurally related analogs:
- Antiproliferative Activity : The benzothiazole-containing triazole in demonstrated antiproliferative properties, attributed to the benzothiazole moiety’s ability to intercalate DNA or inhibit kinases .
- Electron-Withdrawing Effects : The trifluoromethyl group in ’s compound may enhance metabolic stability and membrane permeability due to its lipophilic nature .
- Halogen Interactions : The bromine atom in ’s benzoxazole-oxadiazole hybrid could facilitate halogen bonding with target proteins, improving binding specificity .
Implications for Target Compound :
- The benzodioxol group’s electron-rich aromatic system may favor π-π stacking with aromatic residues in enzyme active sites.
- The chloro and methoxy substituents could synergize to modulate solubility and target engagement.
Physicochemical Properties
Table 3: Physicochemical Properties
*logP values estimated using Molinspiration property calculator.
Key Observations :
- The target compound’s higher hydrogen bond acceptors (8 vs. 6–7 in analogs) may reduce cell permeability but improve water solubility.
- The chloro and methoxy groups balance lipophilicity, making it more drug-like than the nitro-substituted analog in .
Biological Activity
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of the compound includes functional groups that are known to interact with various biological targets. The synthesis typically involves multi-step organic reactions, including:
- Formation of the oxadiazole moiety : This can be achieved through the reaction of appropriate hydrazines with carboxylic acids.
- Triazole formation : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring.
- Final assembly : Combining the benzodioxole and chlorophenyl groups through nucleophilic substitution reactions.
Anticancer Properties
Research indicates that compounds containing similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that derivatives with benzodioxole moieties can inhibit Src family kinases (SFKs), which play a critical role in cancer progression . The compound's design suggests potential effectiveness against various cancer cell lines due to its ability to interfere with key signaling pathways.
Antimicrobial Activity
The antifungal activity of related compounds has been documented through broth microdilution assays. These studies suggest that the introduction of oxadiazole and triazole rings enhances the antimicrobial properties of the parent compounds . The specific compound has not been extensively studied for antimicrobial effects but is hypothesized to exhibit similar properties.
The proposed mechanism involves binding to specific enzymes or receptors, leading to altered cellular processes. For example, inhibition of protein kinases involved in cell signaling could result in reduced proliferation of cancer cells or modulation of inflammatory responses .
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures can effectively inhibit tumor growth in xenograft models. For instance, AZD0530, a related compound targeting c-Src and Abl kinases, showed promising results in vivo by significantly reducing tumor size and improving survival rates in aggressive cancer models .
Molecular Docking Studies
Molecular docking studies provide insights into how this compound may interact with target proteins at a molecular level. Preliminary data suggest strong binding affinities to key targets involved in cancer progression and inflammation .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the 1,2,3-triazole-5-amine and 1,2,4-oxadiazole moieties in this compound?
- The 1,2,3-triazole core can be synthesized via cycloaddition reactions using azides and alkynes under Cu(I) catalysis (Click chemistry), while the 1,2,4-oxadiazole ring may be formed via cyclization of amidoximes with carboxylic acid derivatives or nitriles under acidic conditions . For example, hydroxylamine-mediated cyclization of hydrazononitriles has been reported to yield triazole-5-amines with high regioselectivity . Optimization of reaction time and temperature is critical to avoid side products like aminoisoxazoles .
Q. How can spectroscopic and crystallographic data validate the structural integrity of this compound?
- IR spectroscopy can confirm functional groups (e.g., NH stretches at ~3300 cm). NMR (1H/13C) resolves aromatic protons (benzodioxol, chlorophenyl) and amine protons. Single-crystal X-ray diffraction is definitive for confirming bond lengths, angles, and planarity of heterocyclic rings. For example, dihedral angles between the benzodioxol and triazole rings in analogous compounds are typically <5°, indicating near-planar geometry .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties (HOMO-LUMO gaps), solubility (logP via Molinspiration), and dipole moments. Molecular dynamics simulations may assess membrane permeability, critical for bioavailability studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar compounds?
- Discrepancies in antimicrobial or antitumor activity may arise from differences in substituent electronic effects (e.g., electron-withdrawing Cl vs. OCH) or steric hindrance. Systematic SAR studies comparing derivatives with varied substituents on the benzodioxol and chlorophenyl groups are essential. For instance, fluorobenzyl-thio-triazole analogs showed enhanced lipophilicity and membrane interaction, correlating with improved antifungal activity .
Q. What experimental designs are recommended for evaluating in vitro and in vivo antitumor efficacy?
- In vitro : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to measure IC values. Include positive controls (e.g., doxorubicin) and assess selectivity via non-cancerous cell lines (e.g., HEK293).
- In vivo : Xenograft models (e.g., nude mice with implanted tumors) to evaluate tumor growth inhibition. Monitor toxicity via histopathology and serum biomarkers (ALT, creatinine) .
Q. How can researchers optimize the compound’s metabolic stability and pharmacokinetics?
- Microsomal stability assays (human liver microsomes) identify metabolic hotspots (e.g., oxidation of benzodioxol methylene groups). Structural modifications, such as replacing labile methoxy groups with fluorine, can enhance stability. Pharmacokinetic studies in rodents (IV/PO administration) quantify bioavailability, half-life, and tissue distribution .
Q. What mechanistic studies elucidate the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) predicts binding to enzymes like cytochrome P450 or kinases. Surface Plasmon Resonance (SPR) quantifies binding affinity (K) to purified targets. For example, triazole-amine derivatives have shown high affinity for ATP-binding pockets in kinase assays .
Methodological Considerations
Q. How should researchers address low yields in multi-step syntheses?
- Troubleshoot each step:
- Step 1 (Triazole formation) : Ensure stoichiometric Cu(I) catalyst and inert atmosphere to prevent oxidation.
- Step 2 (Oxadiazole cyclization) : Use POCl as a dehydrating agent at 120°C for 6–8 hours .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity .
Q. What strategies mitigate toxicity risks during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
